6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound features a fused pyrrole and pyrimidine ring system, which is substituted with a butyl group at the 6th position and a phenyl group at the 4th position. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials such as butylamine and phenylhydrazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and real-time monitoring of reaction parameters can help optimize the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Generation of substituted pyrrolopyrimidines with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has shown potential in various biological assays
Medicine: In medicine, this compound has been investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antiviral, or anticancer effects, making it a candidate for therapeutic applications.
Industry: Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit the activity of certain enzymes involved in inflammatory responses or cancer cell proliferation.
Comparison with Similar Compounds
1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4,6-bis(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-
1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(3-fluorophenyl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-
1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-6-(2-ethyl)-
Uniqueness: 6-Butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the butyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
6-butyl-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-3-9-19-10-12-13(15(19)20)14(18-16(21)17-12)11-7-5-4-6-8-11/h4-8,14H,2-3,9-10H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPIEPTUDHZQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.